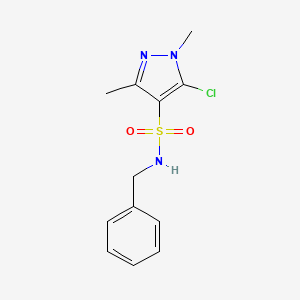

N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-9-11(12(13)16(2)15-9)19(17,18)14-8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUDMWYFGVXLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)NCC2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380391 | |

| Record name | N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647825-52-3 | |

| Record name | N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Synthesis

The 5-chloro-1,3-dimethylpyrazole scaffold is typically prepared via cyclization reactions. A common approach involves condensing β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with methylhydrazine to form 1,3-dimethylpyrazole, which is subsequently chlorinated at the 5-position using phosphorus oxychloride (POCl₃) or chlorine gas.

Reaction Conditions :

Sulfonation to Sulfonyl Chloride

The pyrazole intermediate is sulfonated to introduce the sulfonyl chloride group. This step often employs sulfur dioxide (SO₂) or chlorosulfonic acid (HSO₃Cl). Patent KR890001546B1 details a method where 5-chloro-1,3-dimethylpyrazole is treated with chlorosulfonic acid at 0–5°C, yielding 5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride.

Optimization Notes :

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with benzylamine to form the target sulfonamide. This nucleophilic substitution is typically performed in polar aprotic solvents (e.g., tetrahydrofuran or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl.

Procedure :

- Dissolve 5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride (1 eq) in THF.

- Add benzylamine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C.

- Stir at room temperature for 4–6 hours.

- Isolate via filtration or extraction, yielding this compound.

Yield : 65–78% after recrystallization from ethanol/water.

Alternative Methodologies and Comparative Analysis

Direct Sulfonation-Chlorination

Patent EP1748047A1 describes a one-pot sulfonation-chlorination using sodium hydrosulfide (NaSH) and chlorine gas:

- Treat 5-chloro-1,3-dimethylpyrazole with NaSH in ethanol to form the mercapto intermediate.

- Bubble chlorine gas through the solution at −5°C to yield the sulfonyl chloride.

- React with benzylamine.

Advantages :

Lithiation-Sulfur Dioxide Route

A specialized method involves lithiating the pyrazole at the 4-position using n-butyllithium, followed by trapping with sulfur dioxide to form a sulfinic acid, which is subsequently chlorinated:

$$

\text{Pyrazole} + \text{n-BuLi} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{SO}_2} \text{Sulfinic acid} \xrightarrow{\text{NCS}} \text{Sulfonyl chloride}

$$

Conditions :

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonation Temp | −10 to 0°C | Prevents decomposition |

| Amine Reaction Temp | 20–25°C | Balances rate and side reactions |

| Solvent Polarity | THF > Acetone > DCM | Higher polarity improves amine solubility |

Common Side Reactions

- Over-chlorination : Excess Cl₂ leads to di- or tri-chlorinated byproducts. Mitigated by stoichiometric control.

- Benzylamine Oxidation : Benzylamine may oxidize in the presence of residual Cl₂. Use of scavengers like NaHSO₃ is recommended.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), 3.85 (s, 3H, N-CH₃), 2.55 (s, 3H, CH₃).

- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).

Industrial Applications and Modifications

This compound serves as a precursor in herbicide development, particularly for sulfonylurea-type inhibitors. Structural analogs with altered N-substituents (e.g., ethyl, isopropyl) exhibit varied bioactivity, highlighting the role of the benzyl group in target binding.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Profile

N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The compound exhibits several pharmacological properties:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological efficacy. Modifications in the pyrazole ring or sulfonamide group can significantly influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 5-position | Alters potency against specific targets |

| Variation in the sulfonamide group | Impacts solubility and bioavailability |

| Benzyl group presence | Enhances binding affinity to biological targets |

The exploration of these modifications can lead to the development of more potent derivatives with enhanced therapeutic profiles.

Case Studies and Research Findings

Several studies have explored the applications of pyrazole-based compounds similar to this compound:

- Anti-inflammatory Studies : Research has highlighted the role of pyrazoles in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the inflammatory response. Compounds with similar structures have shown low nanomolar inhibitory activity against NAAA, suggesting that this compound may possess similar properties .

- Anticancer Activity : A study on novel pyrazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, derivatives with modifications at the 4-position exhibited IC50 values in the low micromolar range against MCF7 cells . This suggests that this compound may also be effective against cancer cells.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and benzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and sulfonamide-containing pyrazole derivatives reported in the literature. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Modifications: The target compound’s pyrazole core (1,3-dimethyl, 5-Cl) is simpler than analogs in (e.g., 3a), which feature aryl groups at position 1 and carboxamide linkages. The dimethyl substitution may enhance metabolic stability compared to aryl-substituted derivatives .

Sulfonamide Modifications :

- The N-benzyl group distinguishes the target compound from the unsubstituted sulfonamide in . Benzylation likely increases lipophilicity (logP ~2.8 vs. ~1.5 for ’s compound), which could enhance membrane permeability but reduce aqueous solubility .

- In , the sulfonamide is linked to a 4-chlorophenyl group, which may confer higher electrophilicity and antibacterial activity compared to the benzyl-substituted target compound .

Bioactivity Insights: Pyrazole-4-sulfonamides (e.g., ) are known carbonic anhydrase inhibitors, but the N-benzyl group in the target compound may alter selectivity toward isoforms like hCA IX/XII, which are overexpressed in tumors . Carboxamide derivatives () exhibit antibacterial activity (MIC values ~2–8 µg/mL against S. aureus), whereas sulfonamide analogs like the target compound may prioritize enzyme inhibition over direct antimicrobial effects .

Synthetic Feasibility :

- The target compound’s synthesis could mirror methods in (e.g., EDCI/HOBt-mediated coupling) but with benzylamine replacing aryl amines. ’s compound, lacking the benzyl group, is likely synthesized via direct sulfonation of the pyrazole intermediate .

Biological Activity

N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound features a sulfonamide group which enhances its pharmacological profile. The presence of the chloro and benzyl substituents contributes to its binding affinity and specificity towards biological targets. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity.

- Cell Signaling Modulation: It has been shown to influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

3.1 Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.42 | mTORC1 inhibition |

| HepG2 | 0.33 | Autophagy modulation |

| A549 | 0.64 | Cell cycle arrest |

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through multiple mechanisms including modulation of autophagy and mTOR signaling pathways .

3.2 Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects by inhibiting the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory efficacy at sites of inflammation .

4.1 Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the structure of this compound can significantly impact its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased potency against NAAA |

| Substitution at the pyrazole position | Altered binding affinity |

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of this compound .

4.2 Case Studies

In a study involving MIA PaCa-2 cells, two derivatives of this compound showed submicromolar antiproliferative activity, indicating their potential as effective anticancer agents . The compounds disrupted autophagic flux under nutrient starvation conditions, suggesting a novel mechanism for cancer treatment.

5.

This compound is a versatile compound with significant biological activity, particularly in anticancer and anti-inflammatory contexts. Its ability to modulate enzyme activity and influence cellular pathways highlights its potential as a therapeutic agent. Ongoing research into its structure–activity relationships will likely yield further insights into optimizing its efficacy for clinical applications.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-5-chloro-1,3-dimethylpyrazole-4-sulfonamide, and what key intermediates should be prioritized?

The synthesis typically involves multi-step procedures starting from substituted pyrazole cores. A common approach uses coupling agents like EDCI and HOBt in DMF with triethylamine as a base to facilitate amide bond formation. Key intermediates include 5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride and benzylamine derivatives. Post-reaction purification via flash chromatography (e.g., silica gel with gradients of dichloromethane/methanol) or recrystallization (ethanol) is critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing the sulfonamide group and chloro-substituents in this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at positions 1 and 3, benzyl protons) and sulfonamide NH signals (δ ~12.8 ppm in DMSO-d₆).

- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1360–1180 cm⁻¹) and C-Cl bonds (~580–620 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine.

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Q. How can reaction conditions be optimized to mitigate low yields during the sulfonamide coupling step?

Low yields often arise from incomplete activation of the sulfonyl chloride intermediate. Strategies include:

- Using excess benzylamine (1.2–1.5 equiv) to drive the reaction.

- Employing polar aprotic solvents (DMF, DCM) with catalytic bases (K₂CO₃) to enhance nucleophilicity.

- Monitoring reaction progress via TLC and quenching unreacted intermediates with dilute HCl .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Variable Substituents : Systematically modify the benzyl group (e.g., electron-withdrawing Cl, electron-donating CH₃) and pyrazole methyl groups.

- Assay Selection : Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays.

- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory constants (Kᵢ) to identify pharmacophores. For example, bulky cycloheptyl groups may enhance binding affinity in hydrophobic pockets .

Q. What computational approaches predict the binding affinity of this compound with enzymes like carbonic anhydrase?

- Molecular Docking (AutoDock, Glide) : Model interactions between the sulfonamide group and Zn²⁺ in the enzyme active site.

- Molecular Dynamics (GROMACS) : Simulate stability of ligand-enzyme complexes over 100 ns trajectories to assess binding modes.

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to predict bioactivity across derivatives .

Q. How can contradictions in biological activity data across assays be resolved?

- Assay Validation : Ensure consistency in buffer pH, temperature, and enzyme sources (e.g., recombinant vs. native proteins).

- Control Experiments : Test compound stability under assay conditions (e.g., DMSO concentration, light exposure).

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent lipophilicity vs. assay interference) .

Q. What strategies improve selectivity for specific biological targets (e.g., cancer vs. bacterial cells)?

- Targeted Modifications : Introduce fluorinated or imidazole-containing groups to enhance membrane permeability or metal coordination.

- Cytotoxicity Profiling : Use cell viability assays (MTT, ATP luminescence) on normal vs. cancer cell lines.

- Metabolic Stability Tests : Evaluate microsomal half-life to prioritize derivatives with reduced off-target effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-Sulfonamide Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDCI/HOBt (1:1) in DMF | |

| Reaction Temperature | Room temperature (20–25°C) | |

| Purification Method | Silica gel chromatography | |

| Yield Range | 62–79% |

Q. Table 2. Biological Activity Trends

| Substituent Modification | Observed Effect (Example) | Reference |

|---|---|---|

| Benzyl → 4-Fluorobenzyl | ↑ Carbonic anhydrase inhibition | |

| Methyl → Cycloheptyl | ↑ Hydrophobic binding | |

| Chloro → Trifluoromethyl | ↓ Cytotoxicity in normal cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.